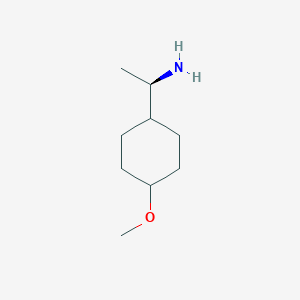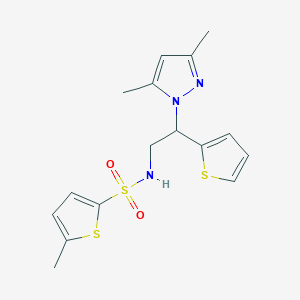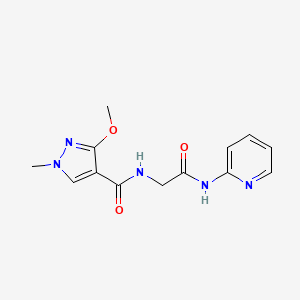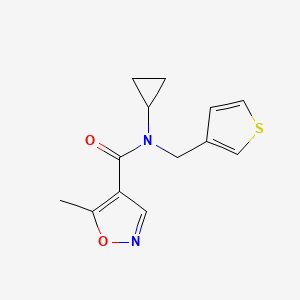
4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid” is a complex organic molecule that contains a benzoic acid group, an ethyl group, a pyrazole ring, and an amino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the pyrazole ring with the benzoic acid group, followed by functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoic acid group (a benzene ring with a carboxylic acid group), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an ethyl group attached to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, the amino group, and the pyrazole ring. Each of these functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Applications De Recherche Scientifique
Hydrogen-Bonded Molecular Structures
Research has demonstrated the ability of pyrazole derivatives, such as 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid, to form hydrogen-bonded supramolecular structures. These structures vary in dimensionality, ranging from one-dimensional chains to three-dimensional frameworks, depending on the specific substituents and conditions. Such properties are of interest in crystal engineering and material science for their potential applications in designing novel materials with specific molecular architectures (Portilla et al., 2007).
Chemical Synthesis and Characterization
Pyrazole derivatives, including the mentioned compound, have been synthesized and characterized using various techniques like FT-IR, UV-visible, and NMR spectroscopy. The molecular structures are confirmed by single crystal X-ray crystallography. These compounds have shown potential in various fields, including pharmacology, due to their unique structural properties (Titi et al., 2020).
Corrosion Inhibition
Certain pyrazole derivatives have demonstrated effectiveness as corrosion inhibitors for steel in acidic environments. This is significant for industrial applications where corrosion resistance is critical. The inhibitory action of these compounds can be attributed to their molecular structure and the presence of specific functional groups (Herrag et al., 2007).
Computational Studies and Drug Design
Computational studies on pyrazole derivatives, including molecular docking and density functional theory (DFT) calculations, have provided insights into their potential as drug candidates. These studies help in understanding the interaction mechanisms and biological activities of these compounds, making them valuable in drug discovery and design processes (Shubhangi et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(1-ethylpyrazol-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-16-9-10(8-15-16)7-14-12-5-3-11(4-6-12)13(17)18/h3-6,8-9,14H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLMFALQPDNQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2439216.png)


![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)